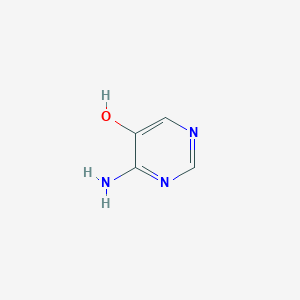
4-氨基嘧啶-5-醇
描述
4-Aminopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H5N3O It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position and a hydroxyl group at the 5th position of the pyrimidine ring
科学研究应用
4-Aminopyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
4-Aminopyrimidin-5-ol is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
It is known that pyrimidines, in general, can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines, including 4-Aminopyrimidin-5-ol, are known to affect various biochemical pathways. They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
It is known that pyrimidines, in general, can exhibit potent anti-inflammatory effects .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrimidin-5-ol typically involves multi-step organic reactions. One common method includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another approach involves the reaction of chloro-methyl-amino-pyridine with potassium hydroxide in methanol under elevated temperatures .
Industrial Production Methods: Industrial production of 4-Aminopyrimidin-5-ol may involve scalable synthesis techniques that ensure high yield and purity. The process often includes the use of advanced organic synthesis methods and purification techniques to obtain the desired compound with minimal impurities .
化学反应分析
Types of Reactions: 4-Aminopyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and amino derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
4-Aminopyridine: Used as a research tool in studying potassium channels and as a therapeutic agent for multiple sclerosis.
4-Aminopyrimidine-5-carbaldehyde: Used as a precursor in the synthesis of fused pyrimidines.
Uniqueness: 4-Aminopyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the pyrimidine ring makes it a versatile intermediate in organic synthesis and a potential candidate for various therapeutic applications .
属性
IUPAC Name |
4-aminopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPISWILGPJGWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561743 | |
| Record name | 4-Aminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-89-5 | |
| Record name | 4-Aminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main challenges associated with the traditional synthesis of 4-aminopyrimidin-5-ol, and how does the new method presented in the research paper address these issues?
A1: Traditional synthesis routes for 4-aminopyrimidin-5-ol often faced several challenges, including:
- Safety Concerns: The use of certain intermediates in the established routes raised safety concerns, particularly when scaling up the synthesis for multi-gram production. []
- Low Yield and Efficiency: Several steps in the traditional methods suffered from mediocre yields, impacting the overall efficiency of the process. []
- Chromatographic Purification: The need for chromatographic separations to isolate the desired product added complexity and cost to the synthesis. []
- Mitigating Safety Risks: The new route replaces the problematic intermediates with safer alternatives, allowing for safer scale-up. []
- Improving Yield and Efficiency: This streamlined approach reduces the total number of steps from five to three, leading to a significant 8-fold improvement in overall yield. []
- Eliminating Chromatography: The optimized reaction conditions and purification techniques eliminate the need for column chromatography, simplifying the process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


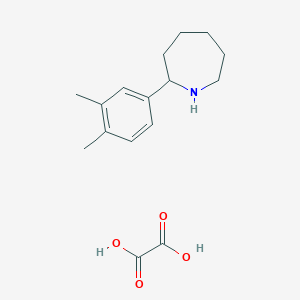

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)
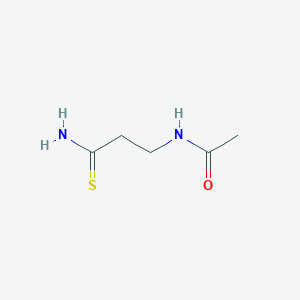
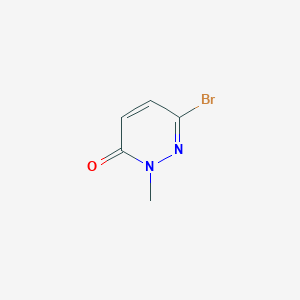
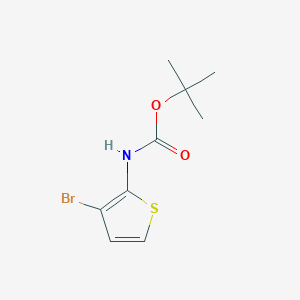


![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)




